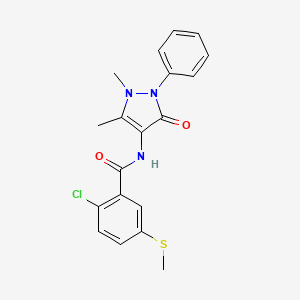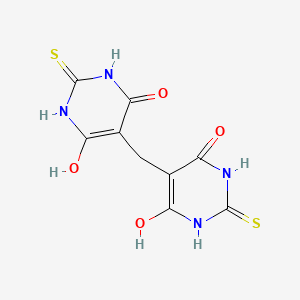
2,2'-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central propane-1,3-diyl backbone with two 3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one moieties attached, making it a molecule of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) typically involves a multi-step process. One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with propane-1,3-diol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acetic acid, and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl ketones, while reduction can produce benzyl alcohols.
Aplicaciones Científicas De Investigación
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) exerts its effects is primarily through its interaction with molecular targets. The hydroxyl and benzyl groups allow for hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-oxopropane-1,3-diylbis(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
2,2’-propane-1,3-diylbis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C33H30N2O4 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
3-benzyl-2-[3-(1-benzyl-1-hydroxy-3-oxoisoindol-2-yl)propyl]-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C33H30N2O4/c36-30-26-16-7-9-18-28(26)32(38,22-24-12-3-1-4-13-24)34(30)20-11-21-35-31(37)27-17-8-10-19-29(27)33(35,39)23-25-14-5-2-6-15-25/h1-10,12-19,38-39H,11,20-23H2 |
Clave InChI |
LUIVDNJJFRHNIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5C4(CC6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)


![3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one](/img/structure/B14947242.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
![Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14947258.png)

![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)
